11,13-ジシスレチノイン酸

概要

説明

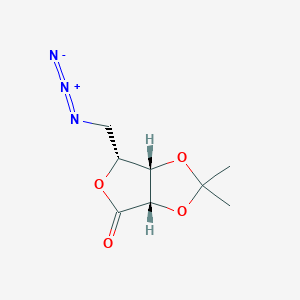

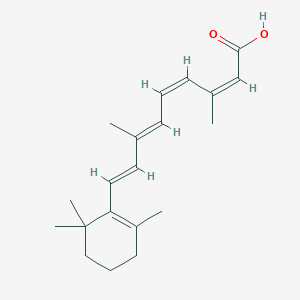

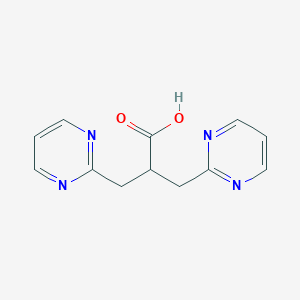

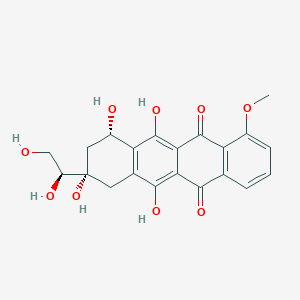

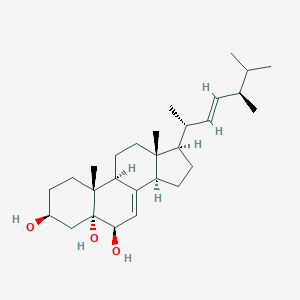

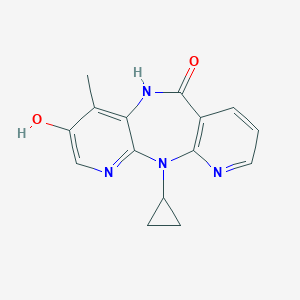

11,13-Di-cis-retinoic Acid is a derivative of vitamin A, known for its significant role in various biological processes. This compound, also referred to as (11-cis,13-cis)-Retinoic Acid, is a stereoisomer of retinoic acid, characterized by its unique double-bond configuration. It is involved in cellular differentiation, proliferation, and apoptosis, making it a compound of interest in both scientific research and therapeutic applications .

科学的研究の応用

11,13-Di-cis-retinoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study isomerization and stereochemistry.

Biology: The compound plays a role in cell differentiation studies and developmental biology.

Medicine: It is investigated for its potential therapeutic effects in treating skin disorders, cancers, and other diseases.

Industry: The compound is used in the formulation of skincare products and pharmaceuticals

作用機序

Target of Action

11,13-Di-cis-retinoic Acid, a derivative of Vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors . They play a crucial role in cellular differentiation and organ development .

Mode of Action

The compound interacts with its targets, the RARs and RXRs, triggering gene transcription and further consequences in gene regulation . This functional heterodimer activation later results in gene activation/inactivation . The compound has a potency to bind and activate both the retinoic acid/rexinoic acid receptors, which further activates the downstream signaling mechanism .

Biochemical Pathways

The affected pathways primarily involve the retinoic acid signaling pathway . The compound plays a major role in this pathway, controlling important developmental processes in vertebrates, including axial patterning and tissue formation and differentiation . The compound’s action on these pathways results in various downstream effects, including the regulation of epithelial cell growth and differentiation .

Pharmacokinetics

Studies on similar compounds like 13-cis-retinoic acid suggest that these compounds exhibit variable bioavailability and are subject to extensive metabolism . They are also known to have a prolonged terminal-phase plasma half-life, which may represent biliary excretion and enterohepatic circulation .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been found to have anti-inflammatory and anti-tumor action . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects on hormone balance were found to be broad with a complex array of effects over a typical 3-month treatment regime . Moreover, the compound already exists in drinking water sources, occurs naturally in cyanobacterial blooms and/or enters surface waters via wastewater discharge, where they pose a potential hazard to the environment and human health .

生化学分析

Biochemical Properties

11,13-Di-cis-retinoic Acid interacts with several enzymes and proteins. It is involved in the conversion of retinol to retinoic acid, a process mediated by enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These interactions play a significant role in biochemical reactions, contributing to the compound’s biological activity .

Cellular Effects

11,13-Di-cis-retinoic Acid influences various cellular processes. It has been found to inhibit cell proliferation and induce cell differentiation . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of dentate granule cells, leading to depression-like behavior .

Molecular Mechanism

The molecular mechanism of 11,13-Di-cis-retinoic Acid involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through the activation of specific nuclear receptors, such as the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,13-Di-cis-retinoic Acid change over time. For instance, in pregnant mice, significant decreases in 13-cis-retinoic Acid concentrations over pregnancy were observed, with rebound increases in retinol and 13-cis-retinoic Acid levels after delivery .

Dosage Effects in Animal Models

The effects of 11,13-Di-cis-retinoic Acid vary with different dosages in animal models. Chronic administration of 13-cis-retinoic Acid to adolescent mice induced depression-like behavior

Metabolic Pathways

11,13-Di-cis-retinoic Acid is involved in the metabolic pathways of retinoid conversion . It interacts with enzymes such as retinol dehydrogenase and aldehyde dehydrogenase, which are crucial for the conversion of retinol to retinoic acid .

Transport and Distribution

It is known that retinoic acid, the active form of vitamin A, can rapidly diffuse and specify cell identities through the activation of specific nuclear receptors .

Subcellular Localization

Studies on retinoic acid suggest that it mainly localizes in the nucleus of the cell . This localization allows it to interact with nuclear receptors and influence gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Di-cis-retinoic Acid typically involves the isomerization of other retinoic acid derivatives. One common method includes the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a mixture of retinoic acids. This mixture is then subjected to isomerization using a palladium complex to yield 11,13-Di-cis-retinoic Acid .

Industrial Production Methods: Industrial production of 11,13-Di-cis-retinoic Acid often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature and solvent choice to ensure the desired isomer is produced efficiently .

化学反応の分析

Types of Reactions: 11,13-Di-cis-retinoic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized forms, potentially altering its biological activity.

Reduction: Reduction reactions can modify the double bonds, affecting the compound’s configuration and function.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its biological effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar derivatives, while reduction can produce less conjugated forms of the compound .

類似化合物との比較

All-trans-retinoic Acid: Another isomer of retinoic acid, widely used in dermatology and oncology.

9-cis-retinoic Acid: Known for its role in activating both RARs and RXRs.

13-cis-retinoic Acid: Commonly used in the treatment of severe acne and certain cancers

Uniqueness: 11,13-Di-cis-retinoic Acid is unique due to its specific double-bond configuration, which imparts distinct biological activities compared to other retinoic acid isomers. Its ability to selectively modulate gene expression through RARs and RXRs makes it a valuable compound in both research and therapeutic contexts .

特性

IUPAC Name |

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-SMMNRBFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-80-4 | |

| Record name | 11,13-Di-cis-retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-DI-CIS-RETINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YMK8CRV7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)